molecular formula C21H17FN2O4S B2830776 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-14-8

4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2830776
CAS No.: 922010-14-8
M. Wt: 412.44
InChI Key: XRAIKKREEOMOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H15FN2O4S . It has an average mass of 398.408 Da and a mono-isotopic mass of 398.073669 Da . This compound is intended for research use only.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. Based on its molecular formula, we know that it has a certain mass and composition, but properties like melting point, boiling point, solubility, and others are not specified .

Scientific Research Applications

COX-2 Inhibition for Pain and Inflammatory Conditions

A study by Hashimoto et al. (2002) discusses the synthesis and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Organocatalytic Asymmetric Mannich Reaction

Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, producing seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction showed excellent yields, diastereo- and enantioselectivities, highlighting its importance in medicinal chemistry (Li, Lin, & Du, 2019).

Antitumor Activity

Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties, showing potent cytotoxicity against certain human breast cell lines while displaying biphasic dose-response relationships. These compounds, especially 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are under pharmaceutical and preclinical development due to their selective toxicity and induction of cytochrome P450 CYP1A1, a key event for their antitumor specificity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Properties

IUPAC Name

4-fluoro-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-11-15(8-9-17(13)22)29(26,27)23-14-7-10-19-16(12-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAIKKREEOMOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.